![molecular formula C35H35Cl2N7O4S2 B609521 Neladenoson dalanate hydrochloride CAS No. 1239235-25-6](/img/structure/B609521.png)
Neladenoson dalanate hydrochloride
Übersicht
Beschreibung
Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Therapies
Neladenoson dalanate hydrochloride has been identified as a promising candidate for cardiovascular therapies. The compound is a prodrug of a partial adenosine A1 receptor agonist, which exhibits potential for the chronic treatment of heart diseases. Adenosine, known for its role in protecting and regenerating injured ischemic tissues, has implications in myocardial pathologies related to ischemia and reperfusion injury. Neladenoson dalanate hydrochloride offers cardioprotection without sedative effects or cardiac atrioventricular blocks, overcoming limitations of full A1 receptor agonists (Meibom et al., 2017).
Heart Failure Treatment
Neladenoson dalanate hydrochloride's efficacy in patients with heart failure with reduced ejection fraction (HFrEF) has been investigated. Its effects on cardiac structure and function, along with clinical outcomes and safety, have been subjects of clinical trials. These studies aim to understand the dose-response effect of neladenoson dalanate on heart failure (Voors et al., 2019).
Safety and Tolerability
The safety and tolerability of neladenoson dalanate in heart failure patients have been assessed through pilot studies. It was found to be safe in small pilot studies, with no atrioventricular conduction disorders or neurological side effects observed. These findings are crucial for advancing its use in heart failure treatment (Voors et al., 2017).
Impact on Exercise Capacity
Neladenoson dalanate's effect on exercise capacity among patients with heart failure with preserved ejection fraction (HFpEF) has been studied. This was a key area of investigation to determine if neladenoson improves exercise capacity, physical activity, cardiac biomarkers, and quality of life in HFpEF patients (Shah et al., 2019).
Pharmacological Insights
Research into the pharmacological aspects of neladenoson dalanate focuses on its efficacy and side-effect profile, comparing it with other adenosine receptor agonists. This includes investigating its biased agonism as a mechanism for A1 receptor-mediated cardioprotection that is hemodynamically safe (Rueda et al., 2021).
Eigenschaften
CAS-Nummer |
1239235-25-6 |
---|---|
Produktname |
Neladenoson dalanate hydrochloride |
Molekularformel |
C35H35Cl2N7O4S2 |
Molekulargewicht |
752.73 |
IUPAC-Name |
2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1 |
InChI-Schlüssel |
CZZKREIGVLUWPU-VROPFNGYSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Neladenoson dalanate hydrochloride; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.